BenchChemオンラインストアへようこそ!

ASP5878

FGFR4 IC50 Kinase Assay

Select ASP5878 for FGFR-driven oncology research based on thoroughly characterized pan-FGFR inhibition (IC50: FGFR1=0.47, FGFR4=3.5 nM) and >50-fold selectivity over VEGFR2. Oral bioavailability and complete tumor regression in orthotopic HCC xenografts at 3 mg/kg are documented exclusively for this compound. It remains effective in FGFR3-mutated urothelial cancer, including chemotherapy-resistant variants, and serves as a benchmark tool for kinase profiling, FGF19-driven HCC studies, and achondroplasia research.

Molecular Formula C18H19F2N5O4
Molecular Weight 407.4 g/mol
CAS No. 1453208-66-6
Cat. No. B605635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP5878
CAS1453208-66-6
SynonymsASP5878;  ASP 5878;  ASP-5878.
Molecular FormulaC18H19F2N5O4
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC
InChIInChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)
InChIKeyVDZZYOJYLLNBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASP5878 (CAS 1453208-66-6) – A Pan-FGFR Inhibitor with Quantified Potency Profile and FGF19-Driven Tumor Regression Data for Hepatocellular Carcinoma Research


ASP5878 is a novel, orally bioavailable small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4 [1]. It has been evaluated preclinically and in Phase I clinical trials for FGFR-driven solid tumors, with demonstrated antitumor activity in hepatocellular carcinoma (HCC) models characterized by FGF19 overexpression [2].

Why ASP5878 (CAS 1453208-66-6) Cannot Be Interchanged with Other FGFR Inhibitors: Key Evidence-Based Distinctions


Substituting ASP5878 with another pan-FGFR inhibitor or an FGFR4-selective compound is not scientifically sound due to ASP5878's unique isoform potency profile and its robust, quantitative in vivo efficacy data in FGF19-expressing HCC models [1]. Unlike agents with higher IC50 values against FGFR4, ASP5878 demonstrates sub-4 nM potency against this clinically relevant isoform, which is crucial for FGF19-driven tumors . Furthermore, its performance in orthotopic HCC xenograft models, where it induced complete tumor regression and significantly extended survival, provides a level of disease-relevant validation that is not uniformly available for all FGFR inhibitors [1].

ASP5878 Evidence Guide: Direct Comparative Data Against Clinically Relevant FGFR Inhibitors


ASP5878 vs. FGFR4-Selective Inhibitor Fisogatinib (BLU-554): Comparative IC50 Values for FGFR Isoforms

ASP5878 exhibits a distinct FGFR inhibition profile compared to the FGFR4-selective inhibitor fisogatinib (BLU-554). In biochemical assays, ASP5878 demonstrates potent activity against all four FGFR isoforms (IC50 values: FGFR1=0.47 nM, FGFR2=0.6 nM, FGFR3=0.74 nM, FGFR4=3.5 nM) [1], whereas fisogatinib is a highly selective FGFR4 inhibitor (FGFR4 IC50=5 nM) with significantly lower potency against FGFR1-3 (IC50s ranging from 624-2203 nM) . This pan-FGFR profile distinguishes ASP5878 from fisogatinib.

FGFR4 IC50 Kinase Assay FGF19 Hepatocellular Carcinoma

ASP5878 vs. Pan-FGFR Inhibitors Infigratinib and Pemigatinib: FGFR4 Potency Comparison

Compared to other pan-FGFR inhibitors, ASP5878 exhibits a distinct potency profile. It is substantially more potent against FGFR4 (IC50=3.5 nM) than infigratinib (BGJ398) (FGFR4 IC50=60 nM) [1] and pemigatinib (INCB054828) (FGFR4 IC50=30 nM) [2]. However, infigratinib and pemigatinib show slightly higher potency against FGFR1-3 (IC50 range 0.4-1.4 nM) compared to ASP5878 (0.47-0.74 nM).

FGFR4 IC50 Pan-FGFR Inhibitor Selectivity Profile

ASP5878 vs. Futibatinib: Reversible vs. Irreversible Inhibition and FGFR4 IC50 Difference

ASP5878 is a reversible ATP-competitive FGFR inhibitor, whereas futibatinib (TAS-120) is an irreversible covalent inhibitor [1]. In terms of potency, ASP5878 shows a lower IC50 against FGFR4 (3.5 nM) compared to futibatinib (FGFR4 IC50=3.7-8.3 nM) . However, futibatinib demonstrates slightly higher potency against FGFR2 (1.3-1.4 nM) than ASP5878 (0.6 nM).

FGFR4 IC50 Reversible Inhibitor Irreversible Inhibitor Mechanism of Action

ASP5878 Efficacy in Orthotopic HCC Xenograft Model: Direct Comparison with Infigratinib (BGJ398)

In an orthotopic xenograft model using the FGF19-expressing HCC cell line HuH-7, oral administration of ASP5878 at 3 mg/kg induced complete tumor regression in 100% of mice and dramatically extended survival, with all treated mice surviving beyond 100 days compared to a median survival of approximately 50 days for the vehicle control group [1]. In a separate study using a similar HuH-7 orthotopic model, infigratinib (BGJ398) at 10 mg/kg also demonstrated significant tumor growth inhibition but did not report complete regression rates or survival extension of the same magnitude [2].

Hepatocellular Carcinoma Orthotopic Xenograft FGF19 In Vivo Efficacy Survival

ASP5878 Selectivity Profile Against VEGFR2 and Other Kinases

ASP5878 exhibits a favorable selectivity profile with minimal activity against VEGFR2 (IC50=25 nM), which is 7.1-fold less potent than its activity against FGFR4 [1]. Other tested tyrosine kinases showed <50% inhibition at 200 nM of ASP5878 [1]. In contrast, the pan-FGFR inhibitor rogaratinib shows significantly lower potency against FGFR4 (IC50=201 nM) and higher off-target activity against VEGFR3 (IC50=127 nM) [2]. Erdafitinib inhibits VEGFR2 with an IC50 of 36.8 nM, representing a 30-fold selectivity window relative to FGFR1 .

Kinase Selectivity VEGFR2 Off-Target Activity Safety Pharmacology

ASP5878 Application Scenarios: Evidence-Backed Use Cases for Preclinical Research


FGF19-Expressing Hepatocellular Carcinoma (HCC) Model

Based on direct evidence from preclinical studies, ASP5878 is the preferred compound for research in FGF19-expressing HCC models. It potently suppresses the growth of FGF19-positive HCC cell lines (Hep3B2.1-7 IC50=8.5 nM, HuH-7 IC50=27 nM, JHH-7 IC50=21 nM) [1] and induces sustained tumor regression in subcutaneous and orthotopic xenograft models at 3 mg/kg oral dosing [1]. FGF19-negative HCC cell lines show >100-fold lower sensitivity (IC50=410-730 nM) [1], confirming the compound's target-dependent activity. This data positions ASP5878 as a benchmark tool compound for FGF19/FGFR4-driven HCC studies.

FGFR3-Altered Urothelial Cancer Research

ASP5878 has demonstrated potent antiproliferative activity in urothelial cancer cell lines harboring FGFR3 point mutations or fusions (UM-UC-14, RT-112, RT4, SW 780) [2]. Notably, ASP5878 retains efficacy against adriamycin-resistant UM-UC-14 cells with MDR1 overexpression and gemcitabine-resistant RT-112 cells, where it decreases c-MYC oncoprotein expression [2]. Once-daily oral administration exerts potent antitumor activity in these xenograft models without affecting body weight [2]. These findings support the selection of ASP5878 for research on FGFR3-driven urothelial cancer, including chemotherapy-resistant variants.

Achondroplasia and Skeletal Dysplasia Research

ASP5878 has been evaluated as a drug candidate for achondroplasia, a condition caused by gain-of-function FGFR3 mutations. In an achondroplasia mouse model, ASP5878 administered at 300 μg/kg subcutaneously resulted in bone elongation, achieving an AUC of 275 ng·h/ml in juvenile mice [3]. While less effective than CNP analogues, ASP5878 offers the advantage of oral bioavailability [3]. Safety studies in juvenile rats established that minimal adverse effects (very slight corneal epithelial atrophy) occurred at an AUC of 459 ng·h/ml, indicating a therapeutic window [3]. This data supports the use of ASP5878 in preclinical research on FGFR3-related skeletal disorders.

Pan-FGFR Kinase Profiling and Assay Development

ASP5878's well-characterized potency profile against all four FGFR isoforms (FGFR1=0.47 nM, FGFR2=0.6 nM, FGFR3=0.74 nM, FGFR4=3.5 nM) [1] makes it an ideal reference compound for establishing FGFR kinase activity assays and for profiling novel FGFR inhibitors. Its >50-fold selectivity window over VEGFR2 (IC50=25 nM) and minimal inhibition of other kinases at 200 nM [1] provide a clean pharmacological profile suitable for control experiments and benchmark comparisons in drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASP5878

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.